3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide

Description

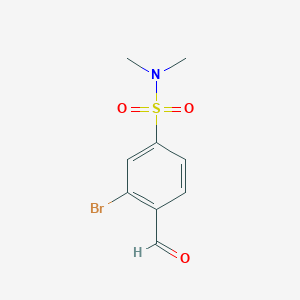

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide is a brominated aromatic sulfonamide derivative featuring a formyl (-CHO) group at the 4-position and a dimethylamine substituent on the sulfonamide moiety.

Properties

IUPAC Name |

3-bromo-4-formyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3S/c1-11(2)15(13,14)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGGLDXEXXCLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide typically involves the bromination of 4-formyl-N,N-dimethylbenzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid or other oxidation products.

Reduction Reactions: The formyl group can be reduced to an alcohol or other reduction products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.

Oxidation Reactions: Major products include carboxylic acids or other oxidized derivatives.

Reduction Reactions: Major products include alcohols or other reduced derivatives.

Scientific Research Applications

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide | Not provided | Br (3), CHO (4), N,N-dimethyl (S) | C₉H₁₀BrNO₃S | ~300.12 (estimated) | Data unavailable | Formyl, Bromo, Sulfonamide |

| 4-Bromo-N,N-dimethylbenzenesulfonamide | 707-60-8 | Br (4), N,N-dimethyl (S) | C₈H₁₀BrNO₂S | 264.14 | 88–90 | Bromo, Sulfonamide |

| 3-Bromo-N,5-dimethylbenzenesulfonamide | 1020252-91-8 | Br (3), CH₃ (5), N-methyl (S) | C₈H₁₀BrNO₂S | 264.14 | Data unavailable | Bromo, Methyl, Sulfonamide |

| 4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide | Not provided | Br (4), F (2), N,N-dimethyl (S) | C₈H₉BrFNO₂S | 282.13 | Data unavailable | Bromo, Fluoro, Sulfonamide |

Notes:

- Formyl Group Impact : The presence of the formyl group in the target compound distinguishes it from simpler brominated sulfonamides. This group enhances electrophilicity at the 4-position, enabling reactions such as nucleophilic addition or Schiff base formation, which are absent in analogs like 4-Bromo-N,N-dimethylbenzenesulfonamide .

- Bromo Position: The 3-bromo substitution in the target compound vs. 4-bromo in 707-60-8 alters electronic distribution.

- Fluorine Substitution : 4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide () introduces electronegative fluorine at the 2-position, which could enhance metabolic stability compared to the target compound but reduce electrophilic character due to decreased electron-withdrawing effects relative to the formyl group .

Physicochemical Properties

- Melting Points : The formyl group in the target compound likely reduces crystallinity compared to 4-Bromo-N,N-dimethylbenzenesulfonamide (mp 88–90°C), leading to a lower melting point.

- This suggests improved aqueous solubility, advantageous for biological applications .

- Thermal Stability : Bromine’s electron-withdrawing effect enhances thermal stability, as seen in the high boiling point (329°C) of 707-60-8 . The target compound’s stability may be slightly reduced due to the formyl group’s susceptibility to oxidation.

Biological Activity

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a bromine atom, and a formyl group attached to a benzene ring. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.

The molecular formula of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide is C9H10BrN1O2S1. The presence of the bromine atom and the formyl group enhances its reactivity and biological interactions.

Chemical Reactions

The compound can undergo various types of chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions : The formyl group may be oxidized to carboxylic acids.

- Reduction Reactions : The formyl group can be reduced to alcohols or other products.

Antimicrobial Properties

Research indicates that 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 25 | 100 |

These results suggest its potential as a candidate for pharmaceutical applications in treating infections caused by these pathogens.

Case Studies

- Study on Antifungal Activity : A study conducted on the antifungal properties of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide revealed that it effectively inhibited the growth of Candida albicans, making it a promising agent for antifungal therapies.

- Antibacterial Efficacy : In another investigation, derivatives of this compound were tested against common bacterial strains, showing significant inhibition rates comparable to standard antibiotics .

The mechanism through which 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide exerts its biological effects involves interaction with specific molecular targets within microbial cells. The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which is crucial for DNA replication and cell division. The bromine atom and formyl group may enhance binding affinity to these targets, thus augmenting its antimicrobial efficacy.

Comparison with Similar Compounds

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide shares structural similarities with other sulfonamide derivatives but exhibits unique biological activities due to its specific functional groups.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-N,N-dimethylbenzenesulfonamide | Lacks the formyl group | Moderate antibacterial activity |

| 4-Formyl-N,N-dimethylbenzenesulfonamide | Lacks the bromine atom | Lower antimicrobial activity |

| 3-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide | Contains fluorine instead of formyl | Different reactivity patterns |

This table illustrates how the presence of both the bromine atom and the formyl group in 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide contributes to its distinct biological profile compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.